1,2,3,4-Tetramethoxybenzene

描述

Historical Context and Significance in Organic Chemistry

The study of methoxybenzenes, including 1,2,3,4-tetramethoxybenzene, is rooted in the broader history of research on natural products and their derivatives. Early investigations into compounds like gallic acid and pyrogallol (B1678534), which are polyhydroxylated phenols, paved the way for the synthesis and exploration of their methylated counterparts. The methylation of these precursors not only altered their physical properties but also their chemical reactivity, opening up new avenues for synthetic transformations.

One of the notable early methods for synthesizing this compound involves the partial methylation of gallacetophenone (B154301). In a typical procedure, gallacetophenone is reacted with methyl iodide in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields this compound, which can be isolated as crystals. Another synthetic route starts from 2,3,4-trihydroxyacetophenone, which undergoes partial methylation, followed by a Dakin oxidation and further methylation to yield the final product. usda.gov These synthetic methods, developed over time, have been crucial for making this compound and its isomers available for further research.

The significance of this compound in organic chemistry lies in its role as a versatile intermediate. The four electron-donating methoxy (B1213986) groups activate the benzene (B151609) ring, making it highly susceptible to electrophilic aromatic substitution reactions. This enhanced reactivity allows for the introduction of various functional groups onto the aromatic core, leading to the synthesis of complex molecules.

Chemical Structure and Positional Isomerism in Tetramethoxybenzenes

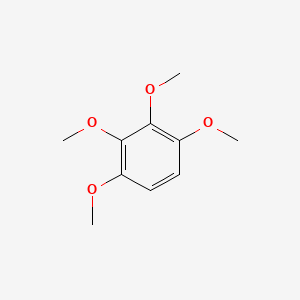

The molecular formula of this compound is C₁₀H₁₄O₄. nist.gov Its structure consists of a benzene ring substituted with four methoxy (-OCH₃) groups at positions 1, 2, 3, and 4. This specific arrangement of substituents is just one of several possibilities, leading to the concept of positional isomerism.

Positional isomers are compounds that have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. docbrown.info In the case of tetramethoxybenzenes, there are three possible isomers:

This compound

1,2,3,5-Tetramethoxybenzene (B1346135)

1,2,4,5-Tetramethoxybenzene (B1203070)

Each of these isomers exhibits different physical and chemical properties due to the varying spatial arrangement of the methoxy groups, which influences factors like molecular symmetry, polarity, and steric hindrance. docbrown.infostudysmarter.co.uk The differences in their structures can be clearly distinguished through spectroscopic techniques and have a notable effect on their photophysical properties. rsc.org For instance, the oxidation of this compound and 1,2,4,5-tetramethoxybenzene by the enzyme ligninase results in the formation of aryl cation radicals, which can be detected by electron spin resonance (ESR) spectroscopy. usda.govacs.org

Below is a table summarizing the key identifiers for this compound and one of its common isomers, 1,2,4,5-tetramethoxybenzene.

| Property | This compound | 1,2,4,5-Tetramethoxybenzene |

| Molecular Formula | C₁₀H₁₄O₄ nih.gov | C₁₀H₁₄O₄ nih.gov |

| Molecular Weight | 198.22 g/mol nih.gov | 198.22 g/mol nih.gov |

| CAS Number | 21450-56-6 nih.gov | 2441-46-5 nih.gov |

| IUPAC Name | This compound nih.gov | 1,2,4,5-tetramethoxybenzene nih.gov |

| SMILES | COC1=C(C(=C(C=C1)OC)OC)OC nih.gov | COC1=CC(=C(C=C1OC)OC)OC nih.gov |

This table is interactive. Click on the headers to sort.

Scope of Contemporary Research Endeavors

Current research on this compound is diverse, spanning from its use in the synthesis of natural product analogs to its application in materials science.

In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. For example, it serves as a starting material for the synthesis of 2,3,4,5-tetramethoxyphenylboronic acid, a key intermediate in the preparation of antiproliferative neoclerodanes derived from Salvinorin A. acs.orgnih.gov The synthesis involves the oxidation of 2,3,4-trimethoxybenzaldehyde, followed by methylation to give this compound, which is then converted to the boronic acid. acs.orgnih.gov Furthermore, derivatives of this compound have been explored as inhibitors of tubulin polymerization, showing cytotoxicity against various cancer cell lines. It has also been used in the synthesis of novel quinone inhibitors targeting the redox function of Apurinic/Apyrimidinic Endonuclease 1 (Ape1/Ref-1), a key protein in DNA repair and redox signaling. researchgate.netnih.gov

In the field of materials science, the electron-donating properties of the methoxy groups in this compound make it an interesting building block for molecular electronics. Research has explored its integration into molecular wires, where it can enhance conductivity and stability. Its ability to form stable radical cations is also relevant in the study of charge-transfer mechanisms.

The compound is also found in nature. It has been identified as a volatile organic compound (VOC) in some fungi, such as Pochonia chlamydosporia, where its emission can be modulated by external factors. mdpi.com It is also a flavor compound in Pu-erh tea, contributing to its characteristic aroma. mdpi.com

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound and its derivatives extend across multiple disciplines within the chemical sciences, highlighting its interdisciplinary relevance.

Agrochemistry: As a naturally occurring volatile compound in some fungi, it is of interest in the study of plant-microbe interactions and could have potential applications in biocontrol. mdpi.com

Food Chemistry: Its presence as a flavor component in fermented teas like Pu-erh tea makes it relevant to the study of food aroma and quality control. researchgate.netresearchgate.net Research has shown it can be a potential odor-active marker for discriminating between different types of fermented teas. researchgate.net

Environmental Chemistry: The compound has been studied in the context of volatile organic compound emissions from various sources, including fungi and plants. mdpi.com It has also been identified in studies analyzing the phytochemical composition of plants grown in treated sludge. horizonepublishing.com

Biochemistry: The enzymatic oxidation of this compound by ligninase to form cation radicals is a key area of research in understanding the mechanisms of lignin (B12514952) degradation and the broader field of free radical biochemistry. usda.govacs.org It is also relevant in studies of delignification of lignocellulosic biomass using mixed enzyme systems. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHIJXDZKTWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944046 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-56-6 | |

| Record name | 1,2,3,4-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1,2,3,4-Tetramethoxybenzene

Established methods for synthesizing this compound primarily involve the functionalization of simpler, readily available aromatic compounds. These multi-step preparations and specific alkylation reactions are fundamental to its production.

A common strategy for the synthesis of this compound involves starting with precursors that already contain some of the desired oxygen functionalities. One such precursor is gallacetophenone (B154301). In a typical procedure, gallacetophenone is treated with a methylating agent in the presence of a base. For instance, the reaction of gallacetophenone with methyl iodide in dry acetone, using anhydrous potassium carbonate as the base, yields this compound after refluxing for several hours. This method, while effective, can result in moderate yields, with one documented procedure reporting a yield of approximately 47%.

Another approach begins with 1,2,3,4-tetrahydroxybenzene, which can be methylated to introduce the four methoxy (B1213986) groups. This direct methylation offers a more streamlined route, assuming the availability of the tetrahydroxylated precursor.

The following table summarizes a synthetic route starting from gallacetophenone.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Melting Point (°C) |

| Gallacetophenone | Methyl iodide, Anhydrous potassium carbonate | Acetone | Reflux (6 hours) | This compound | 47 | 78-79 |

The introduction of methoxy groups is a critical step in the synthesis of this compound and is typically achieved through alkylation reactions. The choice of alkylating agent and reaction conditions can significantly influence the efficiency of the synthesis.

Commonly used methylating agents include methyl iodide and dimethyl sulfate (B86663) (DMS). When using methyl iodide, a base such as potassium carbonate is often employed in a solvent like acetone. For industrial-scale production, dimethyl sulfate is often preferred, used in conjunction with a base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) at elevated temperatures to achieve higher yields.

The use of an alcohol in the presence of a strong acid, such as sulfuric acid, can also be employed for alkylation. youtube.com The acid protonates the alcohol, converting the hydroxyl group into a good leaving group and generating a carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction. youtube.com

It's important to note that the presence of multiple activating methoxy groups on the benzene (B151609) ring can make the product more reactive than the starting material, potentially leading to polyalkylation. youtube.comuci.edu

Achieving the specific 1,2,3,4-substitution pattern requires careful control over the regioselectivity of the reactions. The directing effects of the substituents already present on the aromatic ring play a crucial role. Methoxy groups are ortho, para-directing activators in electrophilic aromatic substitution. minia.edu.egtotal-synthesis.com This inherent directing effect can be leveraged to guide the incoming electrophiles to the desired positions.

However, constructing unsymmetrically substituted arenes with four contiguous substituents can be challenging due to potential site-selectivity issues. nih.gov For example, electrophilic aromatic substitution on a 1,2,3-trisubstituted arene could lead to a mixture of products. nih.gov

Advanced strategies to control regioselectivity include the use of directing groups and specialized catalytic systems. While not extensively detailed specifically for this compound in the provided context, general principles of regioselective synthesis are applicable. For instance, the Knorr reaction for pyrazole (B372694) synthesis is known to sometimes produce a mixture of regioisomers, highlighting the challenges in achieving regioselectivity. nih.gov In contrast, methods like the Catellani reaction, using palladium/norbornene cooperative catalysis, have been developed for the regioselective synthesis of polysubstituted arenes, although they can face limitations such as the "meta constraint". nih.gov

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have led to the development of novel approaches and catalysts that could be applied to the synthesis of polysubstituted benzenes like this compound. While specific examples for this exact compound are not detailed in the provided search results, broader trends in synthetic methodology are relevant.

One area of development is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, which has emerged as a useful tool for site-selective arene functionalization. nih.gov Overcoming challenges like the "meta constraint" in this catalytic system could enable the regioselective construction of 1,2,3,4-tetrasubstituted arenes from 1,4-disubstituted precursors. nih.gov

The development of efficient, eco-friendly methods is another focus. For example, in the synthesis of tetrasubstituted pyrazoles, extensive screening of bases, solvents, and temperatures has been conducted to optimize reaction conditions, including the use of recyclable ionic liquids. nih.gov Such principles of green chemistry and reaction optimization are applicable to the synthesis of other highly substituted aromatics.

Furthermore, multi-step synthetic routes for novel heterocyclic compounds often involve the development of selective reactions, such as the selective O-alkylation or N-alkylation of precursor molecules, which can be achieved by carefully selecting the base and solvent system. nih.gov

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound, particularly from simpler aromatic precursors, fundamentally relies on the mechanism of electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a key reaction type for introducing alkyl groups onto a benzene ring. minia.edu.egmsu.edu The general mechanism involves two main steps:

Formation of a sigma complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.org This step is typically the slow, rate-determining step. uci.edulibretexts.org The positive charge in this intermediate is delocalized, with resonance structures placing the charge at the ortho and para positions relative to where the electrophile attacked. uci.edu

Deprotonation to restore aromaticity: A base removes a proton from the carbon atom that bears the new substituent, and the electrons from the C-H bond move to restore the aromatic π-system. msu.edulibretexts.org This step is fast and energetically favorable due to the reformation of the stable aromatic ring. msu.edulibretexts.org

In the context of Friedel-Crafts alkylation, a common method for forming C-C bonds with an aromatic ring, the electrophile is typically a carbocation. total-synthesis.commsu.edu This carbocation can be generated from an alkyl halide and a Lewis acid catalyst (like AlCl₃ or FeBr₃) or from an alcohol in the presence of a strong protic acid. youtube.comminia.edu.eg

The methoxy groups already present on the benzene ring are activating groups, meaning they increase the electron density of the ring and make it more nucleophilic. uci.edutotal-synthesis.com This increased nucleophilicity accelerates the rate of electrophilic aromatic substitution. total-synthesis.com As ortho, para-directors, they guide incoming electrophiles to the positions adjacent and opposite to them. minia.edu.egtotal-synthesis.com

The table below outlines the key steps in the electrophilic aromatic substitution mechanism.

| Step | Description | Key Intermediates |

| 1 | Attack of the aromatic ring on the electrophile | Sigma complex (Benzenonium ion) |

| 2 | Deprotonation | Substituted aromatic product |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, such reactions are generally unfavorable for this compound. The viability of an SNAr reaction hinges on the electronic nature of the aromatic ring. The reaction typically requires the ring to be "electron-poor," a condition created by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. google.comumich.edu These EWGs are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. google.comresearchgate.net

In stark contrast, the four methoxy (-OCH₃) groups on this compound are strong electron-donating groups (EDGs). They enrich the benzene ring with electron density, making it inherently nucleophilic. This electron-rich nature repels incoming nucleophiles, thus deactivating the ring towards SNAr pathways. Instead, the high electron density on the aromatic core makes the compound highly susceptible to electrophilic aromatic substitution, where the ring itself acts as the nucleophile to attack an incoming electrophile. nih.gov

Derivatization and Functionalization of the Aromatic Core

The electron-rich nature of this compound makes it an excellent substrate for derivatization through electrophilic aromatic substitution reactions. The four methoxy groups strongly activate the ring and direct incoming electrophiles to the two unsubstituted positions (C-5 and C-6).

Various analogues of this compound can be synthesized by introducing electrophiles onto the aromatic ring. Common electrophilic substitution reactions include Friedel-Crafts acylation, nitration, and halogenation. The powerful activating effect of the four methoxy groups typically leads to high yields and regioselectivity, with substitution occurring at the C-5 position.

For instance, Friedel-Crafts acylation using an acyl chloride (like acetyl chloride) in the presence of a Lewis acid catalyst introduces a ketone functionality. byjus.comorganic-chemistry.orgmasterorganicchemistry.com Nitration, using a mixture of nitric acid and sulfuric acid, can introduce a nitro group. rsc.orgchemguide.co.uk Halogenation, such as bromination, can be achieved using reagents like potassium bromate (B103136) and hydrobromic acid. oc-praktikum.dewku.edu These reactions provide a direct pathway to a wide range of 5-substituted-1,2,3,4-tetramethoxybenzene derivatives.

Table 1: Electrophilic Substitution Reactions on Polymethoxybenzenes This table presents representative electrophilic substitution reactions applicable to or demonstrated on this compound or its close analogues, showcasing common reagents and conditions.

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene (general) | Ethanoyl chloride (CH₃COCl), AlCl₃, ~60°C | Phenylethanone | chemguide.co.uklibretexts.org |

| Chloromethylation | 1,2,3,4-Tetramethoxy-5-methylbenzene | (HCHO)n, 37% HCl, 40°C | 6-Chloromethyl-1,2,3,4-tetramethoxy-5-methylbenzene | umich.eduarkat-usa.org |

| Bromination | 1,2-Dimethoxybenzene | KBrO₃, HBr (48%), Acetic acid, RT | 4,5-Dibromo-1,2-dimethoxybenzene | oc-praktikum.de |

| Nitration | 1,2,3,4-Tetramethyl-5,6-dinitrobenzene | Fuming HNO₃, cold | 2,3,6,6-Tetramethyl-2,3,4,5-tetranitrocyclohex-4-en-1-one | rsc.org |

Once new substituents are introduced onto the this compound core, they can be chemically transformed through functional group interconversions (FGIs) to create further diversity. For example, a ketone introduced via Friedel-Crafts acylation can be reduced to an alkyl group through methods like the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org A nitro group introduced via nitration can be readily reduced to a primary amine (-NH₂) using standard reducing agents like catalytic hydrogenation (H₂/Pd/C).

Furthermore, the methoxy groups themselves can be targets of FGI. Selective demethylation to yield a phenol (B47542) (hydroxyl group) is a key transformation. This is often challenging due to the multiple, similarly reactive methoxy groups. However, reagents like boron tribromide (BBr₃) or Lewis acids such as aluminum chloride (AlCl₃) can be used to cleave the methyl ethers. masterorganicchemistry.com Biocatalytic methods using cobalamin-dependent methyltransferases have also been developed for the anaerobic demethylation of methoxy-substituted phenols.

Role as a Building Block in Complex Molecule Synthesis

The densely functionalized and highly activated ring of this compound makes it a valuable starting material or intermediate in the multistep synthesis of complex molecules, including natural products and pharmaceutical agents.

This compound and its derivatives serve as key precursors for the benzoquinone ring found in Coenzyme Q (CoQ, or ubiquinone). nih.govnih.gov Coenzyme Q₁₀ is a vital lipid-soluble antioxidant and a critical component of the mitochondrial respiratory chain. arkat-usa.org

A published synthesis of key intermediates for Coenzyme Q analogues starts from 1,2,3,4-tetramethoxy-5-methylbenzene. The synthetic pathway involves:

Chloromethylation : The starting material is treated with paraformaldehyde and hydrochloric acid to introduce a chloromethyl group at the C-6 position. umich.eduarkat-usa.org

Formylation : The resulting chloride is converted to an aldehyde (2,3,4,5-tetramethoxy-6-methylbenzaldehyde) using potassium bicarbonate in DMSO. umich.eduarkat-usa.org

Nitrile Formation : The aldehyde is then transformed into a nitrile in quantitative yield using iodine and ammonia (B1221849) water. umich.eduarkat-usa.org

This nitrile is a versatile intermediate that can be further elaborated to produce various Coenzyme Q analogues with different substituents, demonstrating the utility of the tetramethoxybenzene core in the synthesis of complex natural products. arkat-usa.org

The structural motif of a polysubstituted benzene ring is prevalent in many pharmaceutically active compounds. The derivatives of this compound are valuable intermediates for creating these complex molecular architectures.

The synthesis of Coenzyme Q analogues, as described previously, highlights this role. These analogues are not only of interest for their biological function but also as potential drug candidates for treating conditions like cardiovascular disease, hepatitis, and cancer. arkat-usa.org Therefore, the intermediates derived from this compound, such as 1-alkyl-2,3,4,5-tetramethoxy-6-methylbenzene and its derivatives, are direct precursors to molecules with significant pharmaceutical potential. umich.eduarkat-usa.org

Additionally, while many syntheses of the calcium channel blocker Verapamil start from 3,4-dimethoxybenzene derivatives, the underlying principle reinforces the value of methoxy-substituted phenyl compounds as foundational building blocks in the pharmaceutical industry. google.comnih.govgoogle.comnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,2,3,4-tetramethoxybenzene.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals for the aromatic and methoxy (B1213986) protons. The aromatic protons, being in different chemical environments, would be expected to show distinct resonances. However, in some spectra, they may appear as a single signal, indicating similar electronic environments. oregonstate.edu The methoxy groups also produce signals in the upfield region of the spectrum. chemistrysteps.com

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts (δ), which are influenced by the electron density around the protons. oregonstate.edu The four methoxy groups (-OCH₃) are electron-donating, which increases the electron density on the benzene (B151609) ring and affects the shielding of the aromatic protons.

A representative ¹H NMR data interpretation for this compound is detailed in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | s | 6H | Two -OCH₃ groups |

| Value | s | 6H | Two other -OCH₃ groups |

| Value | s | 2H | Aromatic protons |

Note: Specific chemical shift values can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The "s" denotes a singlet multiplicity, indicating no adjacent protons to couple with.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the aromatic carbons and the methoxy carbons. The chemical shifts of the carbon atoms are influenced by the attached methoxy groups.

The following table summarizes the expected ¹³C NMR chemical shifts for this compound.

| Chemical Shift (ppm) | Assignment |

| Range | Aromatic carbons attached to methoxy groups |

| Range | Aromatic carbons not directly attached to methoxy groups |

| Range | Methoxy carbons (-OCH₃) |

Note: The specific chemical shift ranges are based on typical values for similar aromatic ethers.

Two-Dimensional NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons within the this compound molecule. wikipedia.orgmnstate.edu These experiments provide through-bond and through-space correlations, which are crucial for unambiguous structural assignment. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. mnstate.edu In this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, confirming their connectivity on the benzene ring. ucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment establishes correlations between protons and their directly attached carbons. wikipedia.org For this compound, an HSQC spectrum would link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton signals to the methoxy carbon signals. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is particularly useful for identifying the attachment points of the methoxy groups to the benzene ring by showing correlations between the methoxy protons and the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between nuclei. wikipedia.org A NOESY spectrum can confirm the spatial arrangement of the methoxy groups and their proximity to the aromatic protons. ucl.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns. asdlib.org

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. asdlib.org The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for methoxy-substituted benzenes involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O).

A representative table of the major ions observed in the EI mass spectrum of this compound is provided below.

| m/z | Ion |

| 198 | [M]⁺ |

| 183 | [M - CH₃]⁺ |

| 168 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 153 | [M - 3CH₃]⁺ or [M - CH₃ - CH₂O]⁺ |

Note: The relative intensities of these peaks can vary.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. scispace.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The precise mass measurement confirms the molecular formula of C₁₀H₁₄O₄. nist.gov

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [C₁₀H₁₄O₄]⁺ | Value | Value |

Note: The measured exact mass should be very close to the calculated exact mass, typically within a few parts per million (ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the molecular vibrations of this compound. These two techniques are often complementary, as some vibrational modes may be active in one and not the other, depending on the symmetry of the molecule and the nature of the vibration. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where specific absorption bands correspond to particular functional groups and types of bonds. researchgate.net

For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The presence of methoxy groups (–OCH₃) and the benzene ring are readily identifiable.

Key functional group vibrations for aromatic compounds and ethers are typically observed in the following regions:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org

C-H stretching (aliphatic): The C-H bonds of the methyl groups in the methoxy substituents exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

C=C stretching (aromatic): The in-ring carbon-carbon stretching vibrations of the benzene ring usually give rise to one or more bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-O stretching (aromatic ether): The stretching vibration of the aryl-O bond in aromatic ethers is typically strong and appears in the 1275-1200 cm⁻¹ range. instanano.com The C-O stretching of the O-CH₃ bond also contributes in the ether region.

C-H bending (aromatic): Out-of-plane (oop) C-H bending vibrations are found in the 900-675 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the benzene ring. libretexts.org For a 1,2,3,4-tetrasubstituted benzene, a characteristic C-H bending band is expected in the 830-790 cm⁻¹ range. instanano.com

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on typical functional group frequencies.

| Wavenumber Range (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 3000-2850 | Aliphatic C-H stretching (in -OCH₃) | Strong |

| 1600-1585 | Aromatic C=C in-ring stretching | Medium |

| 1500-1400 | Aromatic C=C in-ring stretching | Medium |

| 1470-1450 | C-H bending (in -OCH₃) | Medium |

| 1275-1200 | Aryl-O stretching (aromatic ether) | Strong |

| 1150-1085 | Aliphatic C-O stretching (in -OCH₃) | Strong |

| 830-790 | Aromatic C-H out-of-plane bending (1,2,3,4-tetrasubstituted) | Strong |

This table is a generalized representation based on established frequency ranges for functional groups.

Raman spectroscopy provides information complementary to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in energy corresponds to the vibrational energy levels of the molecule. fiveable.me

A key principle of Raman spectroscopy is that a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. fiveable.melibretexts.org For molecules with a center of symmetry, there is a rule of mutual exclusion, which states that vibrations that are IR-active are Raman-inactive, and vice versa. nih.gov While this compound does not possess a center of symmetry, the relative intensities of bands in its IR and Raman spectra can still differ significantly.

In the Raman spectrum of this compound, vibrations involving the symmetric stretching of the benzene ring and C-C bonds are often strong. fiveable.me The Raman spectrum can be particularly useful for analyzing the skeletal vibrations of the molecule and confirming its substitution pattern. The position of Raman bands corresponds to the energy of specific vibrational modes, offering insights into the types of chemical bonds present. fiveable.me

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves transitions between electronic energy states in a molecule upon absorption or emission of photons in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy molecular orbitals (usually the highest occupied molecular orbital, HOMO) to higher-energy ones (usually the lowest unoccupied molecular orbital, LUMO). shu.ac.ukazooptics.com The resulting spectrum is a plot of absorbance versus wavelength.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The methoxy groups are auxochromes, which are substituents on the chromophore (the benzene ring) that modify the wavelength and intensity of the absorption. The lone pairs of electrons on the oxygen atoms of the methoxy groups can interact with the π-electron system of the benzene ring, leading to a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The primary electronic transitions observed in aromatic compounds like this compound are π → π* transitions. azooptics.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of multiple methoxy groups increases the electron density in the ring, lowering the energy gap for these transitions. Research on related compounds, such as 1,2,4,5-tetramethoxybenzene (B1203070), has been conducted in the context of forming donor-acceptor complexes, where its electron-donating nature is a key property. unige.ch

A typical UV-Vis spectrum displays the wavelength of maximum absorbance (λmax), which is a characteristic feature of a compound. azooptics.com For substituted benzenes, multiple absorption bands are often observed.

Fluorescence is a type of photoluminescence where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground electronic state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the difference known as the Stokes shift. mdpi.com

The study of fluorescence provides information about the excited state of a molecule. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter. nih.gov Investigations into the excited-state dynamics of related methoxy-substituted benzenes in donor-acceptor complexes have shown that charge recombination can occur on an extremely fast timescale, from picoseconds down to femtoseconds. unige.ch For instance, in a complex with pyromellitic dianhydride, the charge recombination time constant for tetramethoxybenzene in acetonitrile (B52724) was found to be 240 fs. unige.ch

Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques used to study these ultrafast processes. researchgate.netunige.ch These methods can reveal details about processes such as internal conversion, intersystem crossing, and energy transfer that occur following photoexcitation. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with one or more unpaired electrons, such as free radicals or transition metal ions. bhu.ac.inwikipedia.org The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the spin of electrons rather than atomic nuclei. wikipedia.org

In its ground state, this compound is a diamagnetic molecule with all electrons paired, and therefore, it is ESR-inactive. However, ESR spectroscopy becomes a crucial tool for detecting and characterizing the radical cation of this compound (this compound⁺•). This radical cation can be generated through chemical or electrochemical oxidation, where the molecule loses one electron from its highest occupied molecular orbital (HOMO).

The resulting ESR spectrum provides information about the electronic structure of the radical. ucl.ac.uk A key parameter in an ESR spectrum is the g-factor, which is a proportionality constant. scribd.com More detailed information comes from hyperfine coupling, which is the interaction between the unpaired electron's spin and the magnetic moments of nearby nuclei with non-zero spin (like ¹H). scribd.com The splitting of the ESR signal into multiple lines (hyperfine splitting) reveals the distribution of the unpaired electron's density over the molecule. By analyzing the hyperfine coupling constants, one can determine which protons are interacting most strongly with the unpaired electron, providing insight into the electronic structure of the radical cation. ucl.ac.uknih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that pass through a crystalline sample, detailed information about the arrangement of atoms in the solid state can be obtained.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline materials. psu.edu Instead of a single crystal, a bulk sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. psu.edu PXRD is primarily employed to assess the phase purity of a synthesized compound, identify unknown crystalline materials by comparison to databases, and study different crystalline forms, or polymorphs, of a substance. psu.edursc.org

While PXRD is a common characterization tool, specific powder diffraction patterns or studies focused on the crystalline phase analysis of this compound have not been identified in the reviewed literature. Such an analysis would be crucial to confirm the identity and purity of a bulk powder sample of the compound.

Neutron Scattering Techniques for Molecular Dynamics

Neutron scattering techniques are exceptionally suited for studying the motion of atoms and molecules, providing information that is often inaccessible by other methods. Because neutrons interact with atomic nuclei, they are particularly sensitive to the position and movement of hydrogen atoms, making these techniques ideal for studying the dynamics of methyl groups in methoxybenzenes.

Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and magnetic excitations in materials. mdpi.com In an INS experiment, the energy transfer between a neutron and the sample is measured, which corresponds to the energy of a vibrational mode (phonon) being excited or absorbed. mdpi.com This allows for the construction of a vibrational spectrum. INS is particularly powerful for observing low-frequency vibrational modes and is highly sensitive to the vibrations of hydrogen atoms, making it an excellent tool for studying the torsional (rocking, wagging, twisting) and stretching modes of methoxy groups. mdpi.com

Despite its utility, studies specifically applying INS to investigate the vibrational modes of this compound were not found in the surveyed literature. Such research would provide valuable data on the molecule's force fields and intermolecular interactions.

Quasielastic Neutron Scattering (QENS) is used to study slower, non-vibrational motions in materials, such as diffusion and molecular reorientations, that occur on the picosecond to nanosecond timescale. The technique measures very small energy transfers around the elastic scattering peak, and the broadening of this peak provides information on the geometry and timescale of the observed motion.

QENS is perfectly suited to characterize the rotational dynamics of the methyl (-CH₃) groups within the four methoxy substituents of this compound. This analysis can reveal the activation energy barriers for rotation and distinguish between different rotational models (e.g., continuous rotation vs. jumping between discrete sites), providing deep insight into the local environment and steric hindrance experienced by each methoxy group. However, a review of the available literature indicates that no QENS studies have been specifically performed on this compound.

Chromatographic Techniques for Separation and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.

This compound has been frequently identified and quantified using GC-MS in studies of complex volatile mixtures, most notably in the analysis of Pu-erh tea. In this context, it is recognized as a significant aroma compound that contributes to the characteristic scent profile, particularly in aged and ripened teas. nih.govtandfonline.com Research has shown that it is one of the key volatile compounds that can be used to differentiate between raw and ripened Pu-erh teas. tandfonline.com Its presence has been linked to the microbial degradation and methylation of tea catechins during the post-fermentation process.

The following table summarizes research findings where this compound was identified using chromatographic techniques.

| Analytical Method | Matrix | Finding |

| HS-SPME/GC-MS | Aged Pu-erh Tea | Identified as a characteristic volatile compound with a relative content of 1.12 ± 0.62. nih.gov |

| GC-MS | Instant Ripened Pu-erh Tea | Identified and quantified at a concentration of 2.10 μg/mL. Contributes to the "stale" note. |

| GC-MS | Ripened Pu-erh Tea | Identified as an important volatile compound for differentiating tea types. tandfonline.com |

| SDE/GC-MS | Pu-erh Ripe Tea | Found to have a relative content of 1.18% in the essential oil extracted via Simultaneous Distillation–Extraction (SDE). |

| GC-MS | Pu-erh Tea | Identified as being primarily produced by microbial action during fermentation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 198. The fragmentation pattern is dominated by the loss of methyl radicals (•CH₃) from the methoxy groups, a common fragmentation pathway for methoxylated aromatic compounds. This leads to the formation of a prominent ion at m/z 183. Subsequent or alternative fragmentation pathways can lead to other characteristic ions.

A study on the composition of Asian lacquers identified this compound and reported its key mass spectral fragments. e-jcs.orgtandfonline.com This information is crucial for its identification in complex mixtures.

Table 1: GC-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | nist.gov |

| Molecular Weight | 198.2158 g/mol | nist.gov |

| Key Mass Fragments (m/z) | ||

| Molecular Ion (M⁺) | 198 | e-jcs.orgtandfonline.com |

| M-15 (Loss of •CH₃) | 183 | e-jcs.orgtandfonline.com |

| Other Significant Fragments | 168, 155, 140 | e-jcs.orgtandfonline.com |

The interpretation of this data allows for the confident identification of this compound in a given sample. The retention time provides chromatographic separation from other compounds, while the unique mass spectrum confirms its molecular identity.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Complex Matrices

For the analysis of non-volatile or complex macromolecular materials, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is an invaluable tool. csic.es This technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), which breaks down large molecules into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS. nih.govnih.govhorizonepublishing.com

This compound has been identified as a pyrolysis product in the analysis of various complex organic materials, particularly those rich in polyphenolic structures like tannins and lignin (B12514952). researchgate.netresearchgate.netresearchgate.net In many cases, a derivatization step, such as thermally assisted hydrolysis and methylation (THM) with a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is employed. e-jcs.orgtandfonline.comnih.govacs.org This process cleaves ester and ether bonds and methylates hydroxyl and carboxyl groups, making the resulting products more amenable to GC-MS analysis.

Research has shown that this compound can serve as a chemical marker for the presence of certain types of tannins in environmental and archaeological samples. researchgate.netresearchgate.net For instance, in the analysis of soil organic matter and ancient lacquer films, the detection of this compound after THM-Py-GC/MS suggests the contribution of tannin-like precursors to the material's composition. e-jcs.orgresearchgate.net

The pyrolysis of condensed tannins, which are polymers of flavanol units, can lead to the formation of various methoxybenzenes upon methylation. The specific isomers formed can provide clues about the structure of the original tannin. nih.govscirp.org

Table 2: Identification of this compound in Complex Matrices by Py-GC/MS

| Sample Matrix | Analytical Technique | Key Finding | Reference |

| Asian Lacquer | THM-Py-GC/MS | Identified as a component, likely from the decomposition or oxidation of catechol components. | e-jcs.orgtandfonline.com |

| Soil Organic Matter | THM-GC-MS | Indicates the incorporation of tannin derivatives into the soil. | researchgate.netresearchgate.net |

| Pu-erh Tea | GC-MS | Identified as a volatile compound contributing to the stale aroma, produced through microbial action during fermentation. | nih.gov |

The application of Py-GC/MS and THM-Py-GC/MS has thus been instrumental in elucidating the molecular composition of complex natural and anthropogenic materials, with this compound serving as a significant indicator for specific biopolymeric precursors.

Applications in Advanced Materials and Chemical Technologies

Building Block for Organic Electronics and Molecular Wires

1,2,3,4-Tetramethoxybenzene and its isomers serve as crucial building blocks in the field of organic electronics, particularly in the construction of molecular wires designed to transport charge over nanometer-scale distances. unige.ch The electron-rich nature of the tetramethoxybenzene core is instrumental in modulating the electronic properties of these molecular systems.

The synthesis of molecular wires often involves creating donor-bridge-acceptor dyads, where the tetramethoxybenzene (tmb) unit acts as an electron-rich bridge. acs.org A common synthetic strategy involves connecting a triarylamine (TAA) electron donor to a Ru(bpy)3²⁺ (bpy = 2,2'-bipyridine) acceptor through a tmb-containing bridging ligand. unige.chnih.gov

The synthesis for such a system has been demonstrated starting from 2,5-dihydroxy-1,4-benzoquinone, which is converted through a multi-step process into a key building block like 1,4-diethynyl-2,3,5,6-tetramethoxybenzene. unige.ch This precursor is then incorporated into the final π-conjugated molecular wire structure. unige.ch The presence of multiple methoxy (B1213986) groups not only influences the electronic characteristics but can also improve the solubility of oligo-p-phenylene vinylene (OPV) and oligo-p-phenylene ethynylene (OPE) wires, which is a significant practical advantage in materials processing. acs.orgnih.gov

The performance of a molecular wire is largely determined by its efficiency in facilitating charge transport. In donor-bridge-acceptor systems, this often occurs via photoinduced electron transfer. acs.org When the tetramethoxybenzene unit is used as a bridge, it significantly influences the rate of this process. acs.orgnih.gov

Studies comparing a tetramethoxybenzene (tmb) bridge with a standard unsubstituted phenylene (ph) bridge in otherwise identical TAA-bridge-Ru²⁺ dyads reveal the profound effect of the methoxy substituents. acs.orgnih.govunige.ch Upon photoirradiation, an intramolecular electron transfer is triggered. The rate of this charge transfer is substantially faster across the tmb bridge. acs.org

This enhanced rate is explained by a hole-tunneling model. acs.orgnih.gov The electron-rich nature of the tetramethoxybenzene bridge creates a more shallow energy barrier for the "hole" (the positive charge left behind after electron transfer) to tunnel through, compared to the less electron-rich phenylene spacer. acs.orgnih.gov This illustrates how the strategic placement of four alkoxy groups on a phenylene backbone can markedly improve the charge-transfer properties, a finding with significant implications for the development of future molecular electronics. acs.orgunige.ch

| Dyad Bridge Component | Photoinduced Electron Transfer Time Constant | Return Electron Transfer Time Constant |

| Tetramethoxybenzene (tmb) | 1.5 ns | 10 ns |

| Unsubstituted Phenylene (ph) | 6.8 ns | 10 ns |

Table 1: Comparison of electron transfer rates in donor-bridge-acceptor dyads. The data demonstrates the significantly faster photoinduced charge transfer facilitated by the tetramethoxybenzene bridge. acs.orgnih.gov

Components in Energy Storage Systems (e.g., Redox Shuttles)

Derivatives of tetramethoxybenzene have been investigated for their potential use in advanced energy storage systems, specifically as redox shuttle molecules in lithium-ion batteries. researchgate.net Redox shuttles are soluble electroactive species that can protect batteries from overcharging by transporting charge between the electrodes, effectively creating an internal short circuit once the cell is fully charged. osti.govnih.gov

Research into analogues of tetramethoxybenzene, specifically 1,2,4,5-tetramethoxybenzene (B1203070), has shown promising results. researchgate.net This compound was tested for its ability to act as a shuttle molecule in conjunction with a LiFePO₄ cathode material. researchgate.net Cyclic voltammetry experiments revealed that the 1,2,4,5-tetramethoxybenzene molecule forms a radical cation at a potential of 3.6 V versus metallic lithium. researchgate.net This redox potential is suitable for preventing the overcharging of batteries that use LiFePO₄ cathodes, which have a flat charge/discharge voltage around 3.45 V. researchgate.netosti.gov The ability of the tetramethoxybenzene derivative to be reversibly oxidized and reduced at an appropriate potential indicates its effectiveness in protecting the battery from damaging overcharge conditions. researchgate.net

| Compound | Application | Key Electrochemical Property |

| 1,2,4,5-Tetramethoxybenzene | Redox shuttle for Li-ion batteries | Forms a radical cation at 3.6 V vs. Li/Li⁺ |

| LiFePO₄ (Cathode) | Energy storage material | Charge/discharge potential of ~3.45 V vs. Li/Li⁺ |

Table 2: Electrochemical properties of a tetramethoxybenzene isomer used as a redox shuttle in combination with a LiFePO₄ cathode. researchgate.netosti.gov

Precursors for Polymeric Materials and Functional Coatings

Tetramethoxybenzene isomers are utilized as precursors in the synthesis of specialized monomers and polymers. For instance, the chloromethylation of 1,2,3,5-tetramethoxybenzene (B1346135) has been demonstrated as a successful route to create functionalized monomers that can then be polymerized. tandfonline.com This type of reaction introduces a reactive chloromethyl group onto the aromatic ring, providing a handle for subsequent polymerization or chemical modification. tandfonline.com

Furthermore, this compound has been identified as a compound that can form during the degradation of functional coatings. In studies on the photo-oxidation of Asian lacquer films, which are durable natural coatings, UV irradiation led to the decomposition of the primary urushiol (B600771) components. e-jcs.org Among the decomposition products identified were various methoxybenzenes, including this compound. e-jcs.org This indicates its role in the chemical processes affecting the long-term stability and degradation pathways of certain polymeric and coated materials.

Role in Analytical Methodologies (e.g., as a marker in tea analysis)

In the field of food science and analytical chemistry, this compound has emerged as an important chemical marker, particularly in the analysis of fermented teas like Pu-erh tea. acs.orgrsc.org The aroma of tea is a key quality indicator, and the volatile compounds responsible for it can be used to differentiate tea types and processing methods. rsc.org

Gas chromatography-olfactometry and multivariate analysis have identified this compound as one of the key odor-active markers that can discriminate between raw Pu-erh tea and ripened (pile-fermented) Pu-erh tea. acs.org Its presence is strongly associated with the microbial fermentation process that ripened Pu-erh undergoes. nih.gov Studies have shown that methoxy-phenolic compounds, including this compound, are produced through the action of microorganisms during this fermentation and contribute to the characteristic stale and musty aroma of the final product. acs.orgnih.gov Its higher thermal stability compared to some related trimethoxybenzene compounds also makes it a robust indicator.

| Tea Type | Role of this compound | Associated Aroma |

| Ripened Pu-erh Tea | Potent odor-active marker | Stale, musty acs.orgnih.gov |

| Raw Pu-erh Tea | Used as a differentiator; concentration is significantly lower or absent | Floral, sweet, woody (from other compounds) acs.org |

Table 3: Role of this compound as an analytical marker in the differentiation of Pu-erh teas. acs.org

Enzymatic and Biological Transformations Excluding Clinical Human Trials

Microbial Metabolism and Biotransformation Pathways

Detailed microbial metabolism and biotransformation pathways for 1,2,3,4-tetramethoxybenzene have not been described in the available scientific literature. While microorganisms are known to degrade a vast array of aromatic compounds, including chlorinated analogues like 1,2,3,4-tetrachlorobenzene (B165215) by species such as Pseudomonas chlororaphis nih.gov, specific studies detailing the microbial breakdown, metabolic intermediates, or responsible enzymatic systems for this compound are absent from the search results.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of phenolic and methoxylated compounds are intricately linked to their chemical structures. The number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are critical determinants of their antioxidant and antimicrobial properties.

The antioxidant capacity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. researchgate.net The resulting phenoxyl radical is stabilized by resonance.

The presence of electron-donating groups, such as methoxy groups, on the aromatic ring can influence the antioxidant activity. Generally, an increased number of hydroxyl groups correlates with higher antioxidant activity. researchgate.netresearchgate.net Methoxy groups can have a dual effect. On one hand, they are electron-donating groups that can increase the stability of the phenoxyl radical, thus enhancing antioxidant activity. On the other hand, the steric hindrance from bulky methoxy groups can sometimes reduce the accessibility of the hydroxyl group, potentially lowering the antioxidant capacity. iaea.org

For this compound, any significant antioxidant activity would likely require enzymatic demethylation to unmask one or more hydroxyl groups. The resulting methoxyphenols could then act as antioxidants. The antioxidant potential of these metabolites would depend on the number and relative positions of the newly formed hydroxyl groups and the remaining methoxy groups. For instance, the presence of an ortho-dihydroxy (catechol) structure in the B-ring of flavonoids is known to significantly enhance antioxidant activity. researchgate.net Similarly, the formation of such structures from the demethylation of this compound would be expected to confer potent antioxidant properties.

| Structural Feature | Effect on Antioxidant Activity | Reason |

|---|---|---|

| Number of Hydroxyl Groups | Increase | Greater capacity for hydrogen donation to scavenge free radicals. researchgate.netresearchgate.net |

| Position of Hydroxyl Groups | Ortho and para positions are generally more effective | Allows for better stabilization of the resulting phenoxyl radical through resonance. researchgate.net |

| Presence of Methoxy Groups | Can increase or decrease activity | Electron-donating nature can stabilize the phenoxyl radical, but steric hindrance can limit reactivity. iaea.org |

| Ortho-dihydroxy (Catechol) Structure | Significant Increase | Enhanced radical scavenging and potential for metal chelation. researchgate.net |

The antimicrobial activity of phenolic and methoxylated compounds is also highly dependent on their structure. The presence and position of substituents on the benzene ring are crucial factors. researchgate.net

Generally, an increase in the number of hydroxyl groups on a phenolic compound can lead to increased antimicrobial activity. However, the lipophilicity of the molecule also plays a critical role. An optimal balance between hydrophilicity (conferred by hydroxyl groups) and lipophilicity (influenced by methoxy groups and the carbon skeleton) is necessary for the compound to effectively cross the microbial cell membrane and exert its toxic effects.

For methoxy-substituted compounds, the position of the methoxy group can significantly impact antimicrobial efficacy. nih.gov Studies on various methoxyphenol compounds have shown that their effectiveness varies against different bacterial and fungal strains. nih.govjmchemsci.com For example, eugenol (B1671780) (4-allyl-2-methoxyphenol) has demonstrated broad-spectrum antimicrobial activity. nih.gov

The antimicrobial potential of this compound itself is not well-documented. However, its enzymatic transformation products, the methoxyphenols, could exhibit antimicrobial properties. The specific activity would depend on the structure of these metabolites. For instance, the introduction of hydroxyl groups would increase the compound's polarity, which could influence its interaction with microbial cell membranes and intracellular targets.

| Structural Feature | Effect on Antimicrobial Activity | Reason |

|---|---|---|

| Number and Position of Hydroxyl Groups | Influential | Affects polarity and interaction with microbial cell components. nih.gov |

| Alkyl Chain Length | Can Increase Activity | Increases lipophilicity, potentially enhancing membrane disruption. nih.gov |

| Presence of Methoxy Groups | Variable | Affects lipophilicity and can influence interactions with microbial targets. nih.gov |

| Overall Lipophilicity | Crucial | An optimal balance is needed for membrane permeability and reaching intracellular targets. |

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The increasing emphasis on environmentally benign chemical processes necessitates the development of green and sustainable methods for synthesizing 1,2,3,4-tetramethoxybenzene. rsc.org Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. nih.gov Future research will likely focus on several key areas to improve the sustainability of its production.

One promising avenue is the use of renewable starting materials. For instance, pyrogallol (B1678534), which can be derived from the hydrolysis of tannins from plant sources, can be a precursor. google.comgoogle.com Research into efficient and selective methylation of pyrogallol using green methylating agents like dimethyl carbonate, which is a less toxic alternative to dimethyl sulfate (B86663), could provide a more sustainable route. orgsyn.org Additionally, exploring biocatalytic methods, employing enzymes to carry out specific methylation steps, could offer a highly selective and environmentally friendly approach.

Another area of focus will be the use of eco-friendly solvents and catalysts. rsc.org Moving away from chlorinated solvents towards greener alternatives like water, ethanol, or supercritical carbon dioxide would significantly reduce the environmental impact of the synthesis. researchgate.net The development of reusable solid acid catalysts to replace traditional homogeneous catalysts could also improve the process's sustainability by simplifying product purification and reducing waste.

The table below summarizes potential green synthetic strategies for this compound.

| Green Strategy | Description | Potential Advantages |

| Renewable Feedstocks | Utilization of pyrogallol derived from plant tannins. | Reduces reliance on fossil fuels, biodegradable starting material. |

| Biocatalysis | Employing enzymes for selective methylation. | High selectivity, mild reaction conditions, reduced byproducts. |

| Green Solvents | Use of water, ethanol, or supercritical CO2. | Lower toxicity, reduced environmental pollution, easier workup. |

| Heterogeneous Catalysis | Development of reusable solid acid catalysts. | Catalyst recyclability, simplified purification, waste reduction. |

| Alternative Methylating Agents | Use of dimethyl carbonate instead of dimethyl sulfate. | Lower toxicity, less corrosive, environmentally benign. |

Exploration of Novel Reactivity and Catalysis

The electron-donating nature of the four methoxy (B1213986) groups in this compound imparts unique reactivity that is ripe for further exploration. Future research will likely delve into uncovering novel chemical transformations and harnessing this reactivity for catalytic applications.

One area of interest is the further investigation of its role in electron transfer reactions. rsc.org Studies have shown that 1,2,4,5-tetramethoxybenzene (B1203070) can form stable cation radicals, a property that is crucial for its function in molecular electronics. usda.govacs.org Exploring the electrochemical behavior of this compound and its ability to mediate or participate in redox reactions could lead to new catalytic cycles.

Furthermore, the strategic functionalization of the this compound core can lead to the development of novel ligands for catalysis. The introduction of coordinating groups onto the benzene (B151609) ring could create unique electronic and steric environments around a metal center, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations. For example, its derivatives could be employed in cross-coupling reactions, a cornerstone of modern synthetic chemistry. acs.orgnih.gov

The potential for this compound and its derivatives to act as organocatalysts is another exciting frontier. The electron-rich aromatic system could be designed to activate substrates through non-covalent interactions, offering a metal-free approach to catalysis.

Advanced Materials Integration and Performance Optimization

The unique electronic properties of this compound and its derivatives make them promising building blocks for advanced materials. Future research will focus on integrating these molecules into functional materials and optimizing their performance for specific applications.

A significant area of investigation is in the field of molecular electronics. Derivatives of tetramethoxybenzene have been shown to be effective components of molecular wires, facilitating charge transport. unige.ch Future work will likely involve the synthesis and testing of new derivatives with tailored electronic properties to enhance conductivity and stability in molecular circuits. The goal is to precisely control the flow of electrons at the molecular level, a key step towards the miniaturization of electronic devices.

In the realm of energy storage, analogues of 1,2,4,5-tetramethoxybenzene have been investigated as redox shuttle molecules in lithium-ion batteries to prevent overcharging. researchgate.netacs.org Future research could explore the potential of this compound and its derivatives for this application, focusing on tuning their redox potentials and improving their stability in battery electrolytes. The development of organic battery materials is a critical step towards more sustainable and safer energy storage solutions. researchgate.net

The table below outlines potential applications of this compound in advanced materials.

| Application Area | Role of this compound | Desired Performance Optimization |

| Molecular Electronics | Building block for molecular wires. unige.ch | Enhanced conductivity, improved stability, tunable electronic properties. |

| Lithium-Ion Batteries | Redox shuttle for overcharge protection. researchgate.net | Optimized redox potential, increased solubility in electrolytes, long-term stability. |

| Organic Light-Emitting Diodes (OLEDs) | Host or dopant material. | High charge mobility, good film-forming properties, tunable emission spectra. |

| Sensors | Active material for chemical sensing. | High sensitivity and selectivity, rapid response time, reversibility. |

Deeper Mechanistic Understanding of Biological Interactions

While some biological activities of this compound derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is crucial for their development as therapeutic agents. nii.ac.jp Future research will employ a range of techniques to elucidate these interactions.

A key focus will be on identifying and characterizing the specific molecular targets of these compounds. For instance, derivatives of tetramethoxybenzenes have been investigated for their effects on the redox function of proteins like Apurinic/Apyrimidinic Endonuclease 1 (Ape1/Ref-1), which is involved in DNA repair and redox signaling. nih.govcore.ac.uk Advanced biochemical and biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to obtain high-resolution structures of these compounds in complex with their target proteins. This structural information is invaluable for understanding the basis of their activity and for designing more potent and selective inhibitors.

Furthermore, understanding the structure-activity relationships (SAR) is essential. nii.ac.jpsemanticscholar.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key functional groups responsible for their effects. This information is critical for optimizing their therapeutic properties while minimizing potential off-target effects. For example, studies on glaziovianin A analogues, which contain a tetramethoxyphenyl moiety, have provided insights into the structural requirements for cytotoxicity against cancer cells. nii.ac.jp

Computational Design of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling will play an increasingly important role in accelerating the discovery and development of new derivatives of this compound with tailored properties. researchgate.net These in silico approaches offer a rapid and cost-effective way to screen large virtual libraries of compounds and to predict their properties before they are synthesized in the laboratory.

One key application of computational design is in the development of new drugs. Quantitative structure-activity relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. semanticscholar.org These models can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing.

In the field of materials science, computational methods can be used to predict the electronic and photophysical properties of new this compound derivatives. researchgate.net For example, density functional theory (DFT) calculations can be used to estimate the oxidation potentials of these compounds, which is crucial for their application as redox shuttles in batteries. researchgate.net Similarly, computational simulations can provide insights into how these molecules will pack in the solid state, which is important for designing materials with optimal charge transport properties for use in organic electronics.

The integration of artificial intelligence and machine learning algorithms with computational chemistry is another exciting future direction. These approaches can be used to analyze large datasets of chemical structures and properties to identify complex patterns and to guide the design of new molecules with desired multi-objective properties, such as high efficacy and low toxicity for drug candidates, or high conductivity and good processability for electronic materials. proyectaryproducir.com.ar

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for structural characterization of 1,2,3,4-tetramethoxybenzene, and how do solvent effects influence its spectral properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the substitution pattern of methoxy groups. Infrared (IR) spectroscopy can identify O–CH stretching vibrations (~2830 cm). Solvent polarity significantly impacts spectral line widths and asymmetries, as observed in HSO-CHNO versus AlCl-CHNO systems, where ion-pairing effects alter line-width asymmetries in H NMR . Gas chromatography-mass spectrometry (GC/MS) is recommended for purity analysis, especially when deuterated analogs (e.g., CD(CH)) are used as internal standards .

Q. How can researchers design experiments to isolate and quantify this compound in complex matrices like plant extracts?

- Methodological Answer : Use steam distillation or solid-phase microextraction (SPME) coupled with GC/MS for isolation. For quantification, employ calibration curves with deuterated internal standards (e.g., this compound-d) to account for matrix interference. Odor activity value (OAV) calculations are critical for linking concentration to sensory perception in applications like tea fermentation studies, where this compound contributes "herbal" notes .

Q. What synthetic routes are available for this compound, and what are their limitations?

- Methodological Answer : Common methods include Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene with methylating agents (e.g., dimethyl sulfate) under acidic catalysis. Challenges include regioselectivity and over-methylation; careful stoichiometric control and low-temperature conditions (~0°C) mitigate side reactions. Deuterated analogs (e.g., CD(CD)) require anhydrous conditions to prevent H/D exchange .

Advanced Research Questions

Q. How does this compound participate in hole-transfer mechanisms in photochemical dyads, and what experimental techniques validate these pathways?

- Methodological Answer : In Ru(bpy)-phenothiazine dyads, transient absorption spectroscopy (TAS) monitors hole transfer from the photooxidized Ru complex to phenothiazine via the tetramethoxybenzene bridge. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer kinetics, while density functional theory (DFT) simulations model electron-density redistribution across the methoxy-substituted aromatic system .

Q. What solvent-dependent redox behaviors of this compound are critical for its application in oxidative catalysis?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., CHCN) reveals reversible oxidation peaks at ~1.2 V (vs. Ag/AgCl), while protic solvents (e.g., HSO) induce irreversible oxidation due to proton-coupled electron transfer (PCET). These properties inform its use as a mediator in cytochrome P450-catalyzed oxidations, where methoxy groups stabilize radical intermediates .

Q. How can computational modeling resolve contradictions in experimental data on the solvent-dependent spectral properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., HSO vs. AlCl-CHNO) can predict ion-pairing effects on NMR line widths. Time-dependent DFT (TDDFT) calculations correlate solvent polarity with UV-vis absorption shifts. Discrepancies between experimental and simulated dipolar coefficients highlight the need for hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .

Q. What role does this compound play in microbial fermentation processes, and how can its metabolic pathways be tracked?

- Methodological Answer : During pile fermentation of Pu-erh tea, stable isotope labeling (e.g., C-methoxy groups) combined with GC×GC-TOFMS tracks its biotransformation into odor-active derivatives like 1,2,3-trimethoxy-5-methylbenzene. Metabolomic networks reconstructed via orthogonal partial least squares discriminant analysis (OPLS-DA) identify fermentation stage-specific biomarkers .

Q. What strategies ensure high purity of deuterated this compound analogs for mechanistic studies in isotopic labeling experiments?

- Methodological Answer : Use repeated recrystallization in deuterated solvents (e.g., DO or CDOD) to minimize proton contamination. Confirm isotopic enrichment (>98 atom% D) via high-resolution mass spectrometry (HRMS) and H NMR. Storage at –20°C in amber vials prevents photodegradation and isotopic exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息